3-Methyl-1-dodecyn-3-OL

Vue d'ensemble

Description

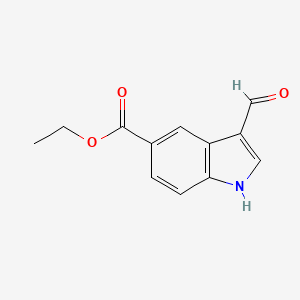

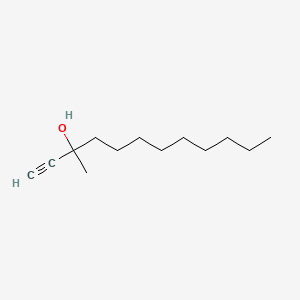

3-Methyl-1-dodecyn-3-OL is an organic compound with the empirical formula C13H24O . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-dodecyn-3-OL can be represented by the SMILES stringCCCCCCCCCC(C)(O)C#C . The InChI representation is 1S/C13H24O/c1-4-6-7-8-9-10-11-12-13(3,14)5-2/h2,14H,4,6-12H2,1,3H3 . Physical And Chemical Properties Analysis

3-Methyl-1-dodecyn-3-OL is a liquid . It has a molecular weight of 196.33 . The density of this compound is 0.84 g/cm³ . It has a boiling point of 119-120°C at 7mm . The refractive index is 1.4470 .Applications De Recherche Scientifique

Induced Chiral Helical Effect in Polymer Science

One study demonstrates the use of 11-Dodecyn-1-ol, a monosubstituted acetylene related to 3-Methyl-1-dodecyn-3-OL, in polymer science. This compound was copolymerized with a chiral monosubstituted acetylene, showing significant circular dichroism (CD), indicating the formation of a helical polymer structure with potential applications in advanced materials (Mitsuyama & Kondo, 2001).

Corrosion Inhibition

Research on ionic liquids, including those with structures similar to 3-Methyl-1-dodecyn-3-OL, has been conducted to explore their effectiveness in inhibiting the corrosion of carbon steel in acidic environments. These compounds demonstrate good inhibition efficiencies and follow the Temkin adsorption isotherm (Deyab, Zaky, & Nessim, 2017).

Hydrogenation in Chemical Engineering

Studies have been conducted on the hydrogenation of compounds structurally related to 3-Methyl-1-dodecyn-3-OL. For instance, the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst has been researched, providing insights into kinetic models and selectivity studies useful in industrial chemical processes (Vernuccio et al., 2016).

Gas–Liquid–Solid Catalysis

Research involving the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol, which shares structural similarity with 3-Methyl-1-dodecyn-3-OL, has been conducted. This study explored a novel "slurry Taylor" flow process in a capillary reactor, enhancing the understanding of three-phase catalysis, which could have broad implications in industrial catalysis (Liedtke et al., 2013).

Trends in Catalyst and Process Design

A review focusing on alkyne hydrogenations, such as those involving compounds like 3-Methyl-1-dodecyn-3-OL, discussed the latest developments in catalytic process design. It emphasized the need for optimization across different scales, from molecular to macro-scale reactor design, for efficient chemical processes (Crespo-Quesada et al., 2012).

Use in Pheromones and Biological Studies

Another study identified (Z)-dodec-3-en-1-ol as a major component of a termite trail-following pheromone. Such research has implications in understanding insect behavior and potentially developing methods for pest control (Peppuy et al., 2001).

Nanoparticle Synthesis and Catalysis

A study on the development of magnetically recoverable catalysts involving palladium and iron oxide nanoparticles highlights the potential for using related compounds in the synthesis of nanoparticlesand catalysts. This approach could be significant in various catalytic applications, including the hydrogenation of alkyne alcohols, suggesting relevance to 3-Methyl-1-dodecyn-3-OL (Easterday et al., 2014).

Enantioselective Addition in Asymmetric Synthesis

A study reported the enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes, forming a class of compounds with potential use in asymmetric synthesis. This process provides a method for accessing optically active terminal acetylenes, which could have implications for the synthesis of compounds like 3-Methyl-1-dodecyn-3-OL (Boyall et al., 2000).

Environmental Applications

Research on magnetite nanoparticles for the removal of dyes from aqueous solutions is relevant to the broader field of environmental remediation. The surface modification techniques and efficiency in dye removal have implications for the potential use of related compounds in environmental applications (Keyhanian et al., 2016).

Spectroscopic Study in Pharmacology

A spectroscopic study on 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols provides insights into the conformation of these compounds, which could be useful in the development of pharmacologically interesting compounds. This research contributes to the understanding of molecular structures and their potential applications in pharmacology (Iriepa et al., 2001).

Microbial Production of Biofuels

A study on the metabolic engineering for the production of isoprenoid-based C5 alcohols in E. coli, including compounds structurally related to 3-Methyl-1-dodecyn-3-OL, highlights the potential for microbial production of biofuels. This research is significant in the context of renewable energy and biotechnology (George et al., 2015).

Plant Defense Response

Research on 1-octen-3-ol, a molecule structurally similar to 3-Methyl-1-dodecyn-3-OL, demonstrates its role in inducing a defensive response in plants against fungal pathogens. This study contributes to understanding plant-pathogen interactions and potential agricultural applications (Kishimoto et al., 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyldodec-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-4-6-7-8-9-10-11-12-13(3,14)5-2/h2,14H,4,6-12H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASARODRJUTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619904 | |

| Record name | 3-Methyldodec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24424-78-0 | |

| Record name | 3-Methyldodec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24424-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)

![4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B1591911.png)

![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)